N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as methoxy groups on the phenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3,4-dimethoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of the oxalyl chloride intermediate with 3-chloro-4-fluoroaniline to form the corresponding amide.
Step 3: Coupling of the amide with 3,4-dimethoxyphenethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)acetamide
- N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)urea
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxalamide moiety provides distinct properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-17(23)18(24)22-12-4-5-14(20)13(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWBSWCTLPUJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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